5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 5-position and an amino group at the 4-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents, particularly kinase inhibitors.
Mechanism of Action
Target of Action
Related compounds have been found to inhibitReceptor-interacting protein kinase 1 (RIPK1) and Janus kinase (JAK) . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and immune response .
Mode of Action
It’s known that related compounds can potently inhibit their target kinases . This inhibition likely occurs through competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
This pathway is involved in cell division, death, and tumor formation processes . Disruption of this pathway can lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s worth noting that related compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and bioavailability .
Result of Action
Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring . Another method involves the chlorination of carbonyl compounds using phosphorus oxychloride to obtain a dichloro pyrimidine ring, which is then oxidized to introduce an aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of chlorine atoms in specific positions and trichloromethyl groups, which are introduced using microwave techniques . The process is operationally simple and practical, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Oxychloride: For chlorination reactions.
Potassium Osmate Hydrate and Sodium Periodate: For oxidation reactions to introduce aldehyde groups.
Palladium Catalysts: For Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds .
Scientific Research Applications
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the chlorine substitution at the 5-position.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine:
Uniqueness
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .
Properties
IUPAC Name |
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSVOKDKVAEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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